N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of naphthothiophene derivatives. This compound is characterized by its unique structure, which includes a naphthothiophene core fused with a chlorophenyl group and a carboxamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds, such as benzo[b]thiophene-2-carboxamide derivatives, have been designed as potential sting agonists . STING (Stimulator of Interferon Genes) is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Result of Action
Similar compounds have been shown to increase the phosphorylation of the downstream signaling molecules (tbk1 and irf3) of sting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a naphthalene precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with the naphthothiophene core in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can be compared with other naphthothiophene derivatives and chlorophenyl compounds. Similar compounds include:
Naphthothiophene Derivatives: Compounds with variations in the substitution pattern on the naphthothiophene core.
Chlorophenyl Compounds: Compounds where the chlorophenyl group is attached to different cores, such as benzene or pyridine.
The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNOS/c20-14-7-9-15(10-8-14)21-19(22)17-11-13-6-5-12-3-1-2-4-16(12)18(13)23-17/h1-4,7-11H,5-6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYBQCSZNORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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